Cas no 15537-55-0 (cis-4-Thujanol)

cis-4-Thujanol Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.1.0]hexan-2-ol,2-methyl-5-(1-methylethyl)-, (1R,2S,5S)-rel-
- (1alpha,2beta,5alpha)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol
- (1R,2S,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol
- ,5α)-2-Methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol
- 15537-55-
- cis-4-Thujanol
- cis-Sabinene hydrate
- cis-Sabinene hydrate (cis for IP vs Me)
- cis-Sabinenhydrate
- cis-Thujane-4-ol
- Sabinene hydrate trans (trans for IP vs. OH)
- Sabinene hydrate, cis
- trans-Sabinene hydrate (trans for IP vs. OH)
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- Inchi: InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
- InChI Key: KXSDPILWMGFJMM-GUBZILKMSA-N
- SMILES: CC([C@]12C[C@H]1[C@@](CC2)(C)O)C
Computed Properties
- Exact Mass: 154.13584
Experimental Properties
- PSA: 20.23
cis-4-Thujanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T405820-50mg |
cis-4-Thujanol |
15537-55-0 | 50mg |
$ 7600.00 | 2023-09-05 | ||
TRC | T405820-1mg |
cis-4-Thujanol |
15537-55-0 | 1mg |
$190.00 | 2023-05-17 | ||
TRC | T405820-10mg |
cis-4-Thujanol |
15537-55-0 | 10mg |
$1499.00 | 2023-05-17 |
cis-4-Thujanol Related Literature
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Kunli Xu,Yuwen Yi,Jing Deng,Yuanhui Wang,Bo Zhao,Qianran Sun,Chenhui Gong,Zepeng Yang,Hailun Wan,Ruiyan He,Xinyu Wu,Bo Yao,Meichao Zhang,Yong Tang RSC Adv. 2022 12 11591
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Niko S. Radulovi?,Dragan B. Zlatkovi?,Pavle J. Randjelovi?,Nikola M. Stojanovi?,Sla?ana B. Novakovi?,Hashem Akhlaghi Food Funct. 2013 4 1751
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Reshma Krishnan,Kavya Mohan,K. V. Ragavan,P. Nisha Sustainable Food Technol. 2023 1 363
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Priyanka Singh,Raviraj M. Kalunke,Ashok P. Giri RSC Adv. 2015 5 106886
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Juliete Pedreira Nogueira,Airla Carla Pires de Siqueira,Rafael Donizete Dutra Sandes,Mércia de Sousa Galv?o,Maria Terezinha Santos Leite Neta,Narendra Narain Anal. Methods 2018 10 5851
Additional information on cis-4-Thujanol
Professional Introduction to Cis-4-Thujanol (CAS No. 15537-55-0)
Cis-4-Thujanol, with the chemical identifier CAS No. 15537-55-0, is a naturally occurring monoterpene alcohol that belongs to the family of terpenoids. This compound is derived from various plant sources, including species of the genus Thuja, such as Thuja occidentalis (western red cedar) and Thuja plicata (western red cedar). Its molecular structure consists of a cyclohexane ring substituted with a hydroxyl group at the 4-position and a methyl group at the 1-position, with the stereochemistry defined as cis. The unique combination of its structural features and biological properties has garnered significant interest in both academic research and industrial applications.
The chemical properties of cis-4-Thujanol make it a versatile compound with applications ranging from fragrance and flavor industries to potential uses in pharmaceuticals and natural products research. Its primary characteristic is its pleasant, woody aroma, which is reminiscent of cedarwood, making it a popular choice in perfumery and essential oil blends. The compound's solubility in organic solvents and its stability under various conditions further enhance its utility in industrial processes.
In recent years, research on cis-4-Thujanol has expanded significantly, particularly in the field of medicinal chemistry. Studies have demonstrated its potential as a precursor for synthesizing more complex terpenoid derivatives with pharmacological activity. For instance, researchers have explored its role in developing compounds that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The interest in natural products like cis-4-Thujanol stems from their often lower toxicity profiles compared to synthetic alternatives, aligning with the growing trend toward green chemistry and sustainable practices.
The stereochemistry of cis-4-Thujanol, specifically the orientation of the hydroxyl group at the 4-position, plays a crucial role in determining its biological activity. Unlike its trans counterpart, which may exhibit different or reduced properties, the cis configuration is known to interact more effectively with certain biological targets. This has led to investigations into how stereochemistry influences drug efficacy and selectivity, a key consideration in modern drug design. The compound's ability to modulate enzyme activity and signal transduction pathways has made it a subject of interest for developing novel therapeutic agents.
Moreover, cis-4-Thujanol has found applications in agrochemicals, where its natural origin and biodegradability make it an attractive candidate for environmentally friendly pest control solutions. Research has shown that derivatives of this compound can repel certain insects while being less harmful to non-target organisms. This aligns with global efforts to reduce reliance on synthetic pesticides and promote integrated pest management systems.
The synthesis of cis-4-Thujanol can be achieved through various methods, including both plant extraction and chemical synthesis. Extraction from natural sources remains a common approach due to the compound's availability in essential oils derived from cedarwood plants. However, advancements in synthetic chemistry have enabled more efficient production methods, allowing for larger-scale applications without depleting natural resources. These synthetic routes often involve catalytic hydrogenation or oxidation processes that selectively produce the desired stereoisomer.
In conclusion, cis-4-Thujanol (CAS No. 15537-55-0) is a multifaceted compound with broad applications across multiple industries. Its unique chemical properties, coupled with emerging research findings on its biological activity, position it as a valuable asset in both commercial and academic settings. As research continues to uncover new uses for this terpenoid alcohol, its importance is likely to grow further, driving innovation in fields ranging from pharmaceuticals to sustainable agriculture.
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